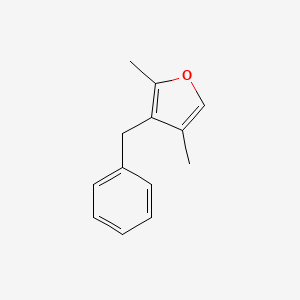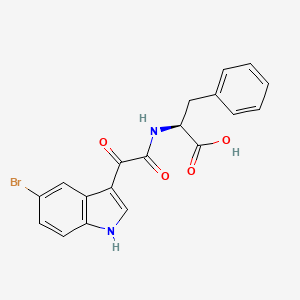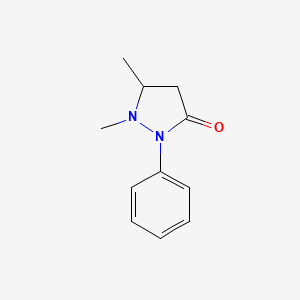
1,5-Dimethyl-2-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its diverse applications in various fields. It is a white crystalline powder with a slight bitter taste and is soluble in water, ethanol, benzene, and chloroform. This compound is also known by other names such as Antipyrine and Phenazone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenylpyrazolidin-3-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazolidin-3,5-dione derivative.
Reduction: The compound can be reduced to form different pyrazolidinone derivatives.
Substitution: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridine and pyridine hydrochloride are commonly used as reagents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione.
Reduction: Various pyrazolidinone derivatives.
Substitution: Halogenated pyrazolidinone derivatives.
Applications De Recherche Scientifique
1,5-Dimethyl-2-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Historically, it was used as an analgesic and antipyretic agent, although its use has declined due to safety concerns.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and antipyretic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminophenazone: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a similar structure but different pharmacological effects.
Metamizole: An analgesic and antipyretic compound with a similar mechanism of action.
Uniqueness
1,5-Dimethyl-2-phenylpyrazolidin-3-one is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its historical significance as one of the early synthetic analgesics also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
13292-55-2 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
ZGCZUXLVQJELGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(N1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)





![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
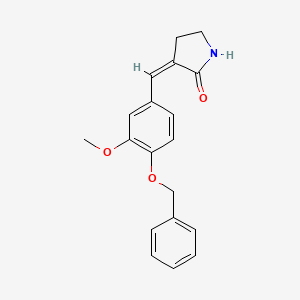
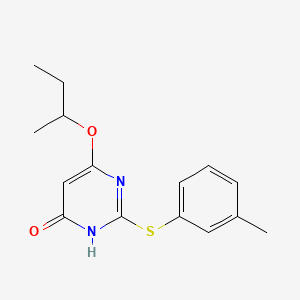

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
